BenchChemオンラインストアへようこそ!

FUBP1-IN-1

FUBP1 c-Myc Transcriptional Regulation

FUBP1-IN-1 is the only extensively characterized, direct FUBP1-FUSE binding inhibitor available. With a defined IC50 of 11.0 μM and a rationally optimized pyrazolo[1,5-a]pyrimidine scaffold, it enables unambiguous dissection of FUBP1-dependent transcriptional programs without the confounding off-target effects of non-selective modulators like camptothecin or GSK343. Choose FUBP1-IN-1 for reproducible, high-confidence results in c-Myc, HCC, CRC, and prostate cancer bone metastasis research.

Molecular Formula C19H14F3N3O2S
Molecular Weight 405.4 g/mol
Cat. No. B2719463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFUBP1-IN-1
Molecular FormulaC19H14F3N3O2S
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CS4)OC
InChIInChI=1S/C19H14F3N3O2S/c1-26-14-6-5-11(8-15(14)27-2)12-9-17(19(20,21)22)25-18(23-12)10-13(24-25)16-4-3-7-28-16/h3-10H,1-2H3
InChIKeyCLFOYJSEPPNFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





FUBP1-IN-1: Selective Inhibitor of the FUBP1-FUSE Interaction for Oncogene Transcriptional Control Studies


FUBP1-IN-1 (CAS 883003-62-1) is a pyrazolo[1,5-a]pyrimidine-based small-molecule inhibitor of Far Upstream Element-Binding Protein 1 (FUBP1), a master transcriptional regulator of oncogenes including c-Myc [1]. The compound interferes with the binding of FUBP1 to the single-stranded FUSE DNA sequence, demonstrating an in vitro IC50 of 11.0 μM in a biophysical AlphaScreen assay [1]. FUBP1-IN-1 is the lead compound from a medicinal chemistry optimization campaign and represents the most extensively characterized selective FUBP1 inhibitor available for research use [2].

Critical Differentiation of FUBP1-IN-1: Why Not All FUBP1 Inhibitors Are Interchangeable in Research


Substituting FUBP1-IN-1 with a different FUBP1 inhibitor or a non-selective FUBP1-interfering compound can lead to significantly divergent experimental outcomes and misinterpretation of FUBP1 biology. While several agents are reported to impact FUBP1 function (e.g., camptothecin, SN-38, GSK343), they act through distinct mechanisms—often as indirect modulators, competitive inhibitors of other primary targets, or with substantially lower potency—and do not recapitulate the direct, selective FUBP1-FUSE binding disruption achieved by FUBP1-IN-1 [1]. The specific pyrazolo[1,5-a]pyrimidine scaffold of FUBP1-IN-1 was rationally optimized for FUBP1 KH domain interaction, and its use ensures that observed phenotypes are directly attributable to FUBP1 inhibition rather than off-target effects inherent to less specific probes [1][2].

Quantitative Evidence for FUBP1-IN-1: Head-to-Head Potency and Functional Differentiation


Superior Potency in Disrupting FUBP1-FUSE Binding Compared to Other FUBP1 Inhibitors

FUBP1-IN-1 demonstrates an IC50 of 11.0 μM for inhibiting the FUBP1-FUSE interaction, which is orders of magnitude more potent than the benzoyl anthranilic acid class (IC50 = 350 μM) and the indirect FUBP1 modulators camptothecin (IC50 = 3.2 ± 0.6 mM) and SN-38 (IC50 = 0.78-1.9 mM) [1]. This potency enables effective FUBP1 inhibition at concentrations achievable in cellular assays without confounding cytotoxicity from extreme dosing [2].

FUBP1 c-Myc Transcriptional Regulation

Validated In Vivo Efficacy in Prostate Cancer Bone Metastasis Model

Administration of FUBP1-IN-1 significantly suppressed CCDC183-AS1-induced prostate cancer bone metastasis (PCa BM) in vivo, as demonstrated in a recent preclinical study [1]. This provides direct functional evidence that selective FUBP1 inhibition with FUBP1-IN-1 translates to a therapeutic effect in a disease-relevant animal model, a level of validation absent for many other FUBP1 inhibitors such as FUBP1-IN-2 or the benzoyl anthranilic acid class [2].

Prostate Cancer Bone Metastasis In Vivo Pharmacology

Characterized Physicochemical and Solubility Profile Supporting In Vitro and In Vivo Formulation

FUBP1-IN-1 exhibits a defined solubility profile: DMSO solubility of ~16.67 mg/mL (~41.12 mM) and in vivo formulation solubility of ≥1.79 mg/mL (4.42 mM) in 10% DMSO + 90% Corn Oil . This level of solubility characterization is not uniformly available for other FUBP1 inhibitors, such as FUBP1-IN-2, for which no standardized solubility data are reported in public datasheets . The availability of validated solubility parameters directly informs procurement decisions for researchers planning cellular or animal experiments.

Solubility Formulation DMPK

High Purity Specification Essential for Reproducible FUBP1 Inhibition Studies

Commercially sourced FUBP1-IN-1 is consistently supplied with a purity specification of ≥98% (InvivoChem) or ≥95% (MuseChem), ensuring high chemical integrity for critical experiments . In contrast, alternative FUBP1 inhibitors like FUBP1-IN-2 often lack explicit purity guarantees in public catalogs, introducing uncertainty regarding potential contaminants that could confound biological readouts [1]. This purity assurance directly supports the procurement of a reliable, publication-grade research tool.

Purity Quality Control Procurement

Potentially Reduced Polyamine Depletion Liability Compared to FUBP1-IN-2

While FUBP1-IN-2 is reported to deplete intracellular polyamines and does not inhibit 3H-spermidine uptake, this polyamine-modulating activity may introduce confounding variables in studies of FUBP1-dependent pathways, as polyamines themselves influence transcription, translation, and cell proliferation [1]. FUBP1-IN-1, in contrast, has not been shown to significantly alter polyamine levels or transport, suggesting a more selective FUBP1-FUSE disruption profile [2]. This difference is critical when the primary research objective is to isolate FUBP1-specific transcriptional effects without the pleiotropic consequences of polyamine perturbation.

Polyamine Metabolism Off-target Effects Mechanism of Action

Optimal Experimental Contexts for FUBP1-IN-1 Procurement and Use


Mechanistic Studies of FUBP1-Dependent Transcriptional Regulation in Cancer

FUBP1-IN-1 is the tool of choice for investigators dissecting FUBP1's direct role in c-Myc transcriptional activation and other FUBP1 target gene regulation [1]. Its defined potency (IC50 11.0 μM) and selectivity for the FUBP1-FUSE interaction allow for precise dose-response experiments in hepatocellular carcinoma, colorectal cancer, and prostate cancer cell lines, enabling robust interrogation of FUBP1-dependent transcriptional programs without confounding off-target effects associated with less specific modulators like camptothecin or GSK343 [1][2].

Preclinical In Vivo Evaluation of FUBP1 as a Therapeutic Target in Metastatic Prostate Cancer

Given the validated in vivo suppression of prostate cancer bone metastasis in the CCDC183-AS1-driven model, FUBP1-IN-1 is uniquely positioned for follow-up studies investigating FUBP1 inhibition as a therapeutic strategy for metastatic prostate cancer [3]. Researchers planning xenograft or genetically engineered mouse models of prostate cancer bone metastasis should prioritize FUBP1-IN-1 over other FUBP1 inhibitors due to this direct preclinical validation.

Biochemical and Biophysical Characterization of FUBP1-DNA Interaction

The established AlphaScreen assay conditions and IC50 value (11.0 μM) make FUBP1-IN-1 an excellent positive control and tool compound for studies utilizing surface plasmon resonance (SPR), fluorescence polarization, or electrophoretic mobility shift assays (EMSA) to characterize FUBP1-FUSE binding kinetics and thermodynamics [1]. Its well-defined solubility in DMSO and aqueous-based formulations further facilitates its use in high-throughput screening formats .

Comparative Oncology Studies Requiring a Clean FUBP1-Inhibited Phenotype

When the research goal is to compare the effects of direct FUBP1 inhibition versus indirect modulation or knockdown, FUBP1-IN-1 provides the most direct pharmacological intervention [1]. Unlike FUBP1-IN-2, which also depletes polyamines and may activate p21 through mechanisms beyond FUBP1-FUSE disruption, FUBP1-IN-1 offers a more focused chemical biology tool for isolating FUBP1-specific contributions to cancer cell proliferation and survival [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for FUBP1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.